molecular formula C8H7N3 B1628835 1,6-Naphthyridin-3-amine CAS No. 53454-30-1

1,6-Naphthyridin-3-amine

Cat. No.: B1628835
CAS No.: 53454-30-1
M. Wt: 145.16 g/mol
InChI Key: UMLLRTLJUUIXQB-UHFFFAOYSA-N
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Description

1,6-Naphthyridin-3-amine is a nitrogen-containing heterocyclic compound that belongs to the naphthyridine family This compound is characterized by a fused-ring system resulting from the fusion of two pyridine rings through two adjacent carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

1,6-Naphthyridin-3-amine can be synthesized through various methods, including:

Industrial Production Methods

Industrial production methods for this compound often involve multi-step synthesis processes, including the use of metal- and nanoparticle-catalyzed reactions, microwave-assisted synthesis, and multicomponent reactions .

Chemical Reactions Analysis

1,6-Naphthyridin-3-amine undergoes various chemical reactions, including:

Scientific Research Applications

1,6-Naphthyridin-3-amine has a wide range of scientific research applications, including:

Comparison with Similar Compounds

1,6-Naphthyridin-3-amine can be compared with other similar compounds, such as:

This compound stands out due to its unique structure and wide range of applications in various fields, making it a valuable compound for scientific research and industrial applications.

Properties

IUPAC Name

1,6-naphthyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3/c9-7-3-6-4-10-2-1-8(6)11-5-7/h1-5H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMLLRTLJUUIXQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=CC(=CN=C21)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80609474
Record name 1,6-Naphthyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80609474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53454-30-1
Record name 1,6-Naphthyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80609474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

3-Nitro-7,8-dihydro-5H-[1,6]naphthyridine-6-carboxylic acid tert-butyl ester (1.0 g, 3.6 mmol), was added to EtOH (10 mL) in a sealed tube. 10% Pd/C (500 mg) was added and the mixture was heated to 170° C. for 16 h. The reaction mixture was cooled to RT, diluted with EtOH (10 mL), and filtered through Celite®. The solvent was removed under reduced pressure affording [1,6]naphthyridin-3-ylamine as yellow solid.
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
500 mg
Type
catalyst
Reaction Step Three

Synthesis routes and methods II

Procedure details

3-Nitro-5,6,7,8-tetrahydro-[1,6]naphthyridine (1 g, 5.6 mmol), pentanol (2 mL) and Pd/C (300 mg) were placed in a microwave reaction vessel and stirred under microwave irradiation at 180° C. for 1 h. After cooling, the mixture was diluted with MeOH and filtered through a pad of Celite. The solvent was removed and the crude was purified by flash column chromatography to give the desired title compound as a yellow solid. MS (ES+): 146.2 (M+H)+. Calc'd for C8H7N3—145.06.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Name
Quantity
300 mg
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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